(Z)-tert-Butyl({1-[(oxolan-3-yl)methyl]-1H-1,2,3-triazol-4-yl}methylidene)amine
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Overview
Description
(Z)-tert-Butyl({1-[(oxolan-3-yl)methyl]-1H-1,2,3-triazol-4-yl}methylidene)amine is a complex organic compound that features a triazole ring, an oxolane ring, and a tert-butyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (Z)-tert-Butyl({1-[(oxolan-3-yl)methyl]-1H-1,2,3-triazol-4-yl}methylidene)amine typically involves a multi-step process. One common method starts with the preparation of the triazole ring through a click chemistry reaction between an azide and an alkyne. The oxolane ring is then introduced via a nucleophilic substitution reaction. Finally, the tert-butyl group is added using a tert-butyl halide in the presence of a base.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize cost. This could include the use of continuous flow reactors for the click chemistry step and the implementation of green chemistry principles to reduce waste and improve efficiency.
Chemical Reactions Analysis
Types of Reactions
(Z)-tert-Butyl({1-[(oxolan-3-yl)methyl]-1H-1,2,3-triazol-4-yl}methylidene)amine can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to introduce functional groups such as hydroxyl or carbonyl groups.
Reduction: Reduction reactions can be used to modify the triazole ring or the oxolane ring.
Substitution: Nucleophilic substitution reactions can be used to replace the tert-butyl group with other functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles such as amines or thiols. Reaction conditions typically involve controlled temperatures and the use of solvents like dichloromethane or ethanol.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield a hydroxylated triazole, while substitution could result in a variety of functionalized derivatives.
Scientific Research Applications
Chemistry
In chemistry, (Z)-tert-Butyl({1-[(oxolan-3-yl)methyl]-1H-1,2,3-triazol-4-yl}methylidene)amine is used as a building block for the synthesis of more complex molecules
Biology
In biological research, this compound can be used as a probe to study enzyme interactions and metabolic pathways. Its triazole ring is known to interact with various biological targets, making it useful in the development of enzyme inhibitors.
Medicine
In medicine, this compound has potential applications as a drug candidate. Its ability to interact with specific molecular targets makes it a promising lead compound for the development of new therapeutics.
Industry
In industry, this compound can be used in the production of advanced materials. Its unique structure allows for the creation of polymers with specific properties, such as increased strength or flexibility.
Mechanism of Action
The mechanism of action of (Z)-tert-Butyl({1-[(oxolan-3-yl)methyl]-1H-1,2,3-triazol-4-yl}methylidene)amine involves its interaction with specific molecular targets. The triazole ring can bind to metal ions or enzyme active sites, modulating their activity. The oxolane ring and tert-butyl group can influence the compound’s solubility and stability, affecting its overall bioavailability and efficacy.
Comparison with Similar Compounds
Similar Compounds
- (Z)-tert-Butyl({1-[(oxolan-3-yl)methyl]-1H-1,2,3-triazol-4-yl}methylidene)amine
- (Z)-tert-Butyl({1-[(oxolan-3-yl)methyl]-1H-1,2,3-thiazol-4-yl}methylidene)amine
- (Z)-tert-Butyl({1-[(oxolan-3-yl)methyl]-1H-1,2,3-oxazol-4-yl}methylidene)amine
Uniqueness
What sets this compound apart from similar compounds is its specific combination of functional groups
Properties
Molecular Formula |
C12H20N4O |
---|---|
Molecular Weight |
236.31 g/mol |
IUPAC Name |
N-tert-butyl-1-[1-(oxolan-3-ylmethyl)triazol-4-yl]methanimine |
InChI |
InChI=1S/C12H20N4O/c1-12(2,3)13-6-11-8-16(15-14-11)7-10-4-5-17-9-10/h6,8,10H,4-5,7,9H2,1-3H3 |
InChI Key |
BINAWHAWUYQHJG-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)N=CC1=CN(N=N1)CC2CCOC2 |
Origin of Product |
United States |
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